Benzo[d]oxazole-2,7-dicarbonitrile
Description
Benzo[d]oxazole-2,7-dicarbonitrile is a bicyclic heterocyclic compound featuring a benzene ring fused to an oxazole moiety, with two cyano (-CN) groups at positions 2 and 5. This structure confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis and medicinal chemistry. The compound is synthesized via cyclocondensation reactions, as demonstrated in the preparation of related benzo[d]oxazole derivatives (e.g., solventless cyclocondensation of 2-aminothiophenol with thiourea) . Its electron-deficient nature, due to the electron-withdrawing cyano groups, enhances reactivity in cross-coupling reactions and facilitates applications in materials science and drug discovery .
Properties
Molecular Formula |
C9H3N3O |
|---|---|
Molecular Weight |
169.14 g/mol |
IUPAC Name |
1,3-benzoxazole-2,7-dicarbonitrile |
InChI |
InChI=1S/C9H3N3O/c10-4-6-2-1-3-7-9(6)13-8(5-11)12-7/h1-3H |
InChI Key |
FBNBVZBEYNMXKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)N=C(O2)C#N)C#N |
Origin of Product |
United States |
Preparation Methods
The synthesis of Benzo[d]oxazole-2,7-dicarbonitrile generally involves cyclization reactions starting from appropriately substituted aminophenol derivatives or related precursors. The key challenge is the introduction of the two cyano groups at the 2 and 7 positions on the benzoxazole scaffold, which requires careful selection of reagents and reaction conditions.
Cyclization of 2-Aminophenol Derivatives with Cyanogen Bromide
One of the most common and well-documented methods for preparing benzo[d]oxazole derivatives, including the dicarbonitrile variant, is the cyclization of 2-aminophenol with cyanogen bromide under basic or neutral conditions. This method proceeds via nucleophilic attack of the amino group on cyanogen bromide, followed by intramolecular cyclization to form the oxazole ring with cyano substitution.
- Reaction conditions: Typically conducted in polar solvents such as ethanol or acetonitrile.
- Temperature: Elevated temperatures (often reflux) to facilitate ring closure.
- Yields: Generally good to excellent yields reported.
- Advantages: Straightforward, uses readily available starting materials.
- Limitations: Cyanogen bromide is toxic and requires careful handling.
This method can be adapted to introduce two cyano groups by using appropriately substituted aminophenol precursors or by sequential functionalization steps.
Another approach involves the initial formation of the benzoxazole ring followed by selective introduction of cyano groups at the 2 and 7 positions through electrophilic substitution or nucleophilic displacement reactions.
- Step 1: Formation of benzo[d]oxazole core from 2-aminophenol and suitable aldehydes or acid derivatives.
- Step 2: Introduction of cyano groups via reactions with cyanide sources (e.g., copper(I) cyanide) or via Sandmeyer-type reactions on diazonium intermediates.
- Reaction conditions: May require acidic or basic media, elevated temperatures, and catalysts.
- Purification: Chromatography or recrystallization to isolate pure dicarbonitrile product.
This route allows for more control over substitution patterns but is more complex and time-consuming.
Oxidative Cyclization of N-Alkylidene-2-Hydroxyanilines
A notable method reported involves the oxidation of Schiff bases (N-alkylidene-2-hydroxyanilines) derived from 2-aminophenol and aldehydes using silver oxide as an oxidant. This method efficiently produces 2-substituted benzoxazoles under mild conditions.
- Procedure: Schiff base formation at low temperature followed by oxidation with silver oxide in dichloromethane at room temperature.
- Yields: High yields (up to 92%) reported.
- Advantages: Mild reaction conditions, good functional group tolerance.
- Limitations: Requires preparation of Schiff base intermediates and use of silver oxide, which can be costly.
While this method is primarily used for 2-substituted benzoxazoles, it can be adapted for dicarbonitrile derivatives by selecting appropriate aldehydes bearing cyano groups.
Industrial and Green Chemistry Approaches
In industrial settings, continuous flow reactors and catalytic systems are employed to optimize the synthesis of benzo[d]oxazole derivatives, including the dicarbonitrile compound.
- Catalysts: Metal oxides, zeolites, or organometallic catalysts to enhance reaction rates and selectivity.
- Green chemistry: Use of solvent-free conditions, recyclable catalysts, and aqueous media to reduce environmental impact.
- Process optimization: Continuous flow allows precise control of temperature, reaction time, and mixing, improving yield and purity.
These approaches are under active research to make the production of this compound more sustainable and scalable.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|---|---|
| Cyclization of 2-aminophenol with cyanogen bromide | 2-Aminophenol, cyanogen bromide | Ethanol/acetonitrile, reflux | Simple, direct synthesis | Toxic reagents, handling hazards | 70–90 |
| Multi-step functional group transformations | Benzoxazole core, cyanide sources | Acid/base, catalysts, elevated temp | Control over substitution | Multi-step, time-consuming | 60–85 |
| Oxidative cyclization of Schiff bases | N-alkylidene-2-hydroxyanilines | Silver oxide, dichloromethane, RT | Mild conditions, high yield | Cost of silver oxide, intermediate prep | 85–92 |
| Industrial continuous flow with catalysts | Various precursors | Metal oxides/zeolites, flow reactors | Scalable, environmentally friendly | Requires specialized equipment | Variable (optimized) |
Detailed Research Findings
- The cyclization of 2-aminophenol with cyanogen bromide is a classical and reliable method, producing benzo[d]oxazole-2-carbonitrile derivatives efficiently. Extending this to the dicarbonitrile requires precursors with cyano groups or post-cyclization functionalization.
- Oxidative cyclization using silver oxide provides a mild and high-yielding alternative, with the advantage of fewer side reactions and better functional group tolerance. This method is particularly useful for synthesizing 2-substituted benzoxazoles and can be adapted for dicarbonitrile derivatives by using cyano-substituted aldehydes.
- Industrial methods focus on green chemistry principles, employing continuous flow reactors and recyclable catalysts to improve sustainability and reduce waste. These methods are still under development but show promise for large-scale production.
- Comparative studies indicate that the presence of two cyano groups significantly affects the reactivity and electronic properties of the benzoxazole ring, necessitating careful optimization of reaction conditions to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions: Benzo[d]oxazole-2,7-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxazole derivatives with different functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The cyano groups in this compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions
Major Products Formed: The major products formed from these reactions include substituted oxazoles, amine derivatives, and various functionalized benzoxazole compounds .
Scientific Research Applications
Benzo[d]oxazole-2,7-dicarbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Benzo[d]oxazole-2,7-dicarbonitrile and its derivatives often involves interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects.
Pathways Involved: For instance, certain derivatives have been shown to inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following section compares Benzo[d]oxazole-2,7-dicarbonitrile with analogous heterocyclic dicarbonitriles, focusing on structural features, synthesis, reactivity, and applications.
Structural and Functional Group Analysis
Reactivity and Electronic Properties
- Electron-Withdrawing Effects : The -CN groups in this compound enhance electrophilicity, enabling nucleophilic substitutions and Suzuki couplings. In contrast, benzo[d]thiazole analogs exhibit higher polarizability due to sulfur’s larger atomic radius .
- Cross-Coupling Efficiency : Benzodifuran-3,7-dicarbonitrile participates in charge-transfer processes due to extended π-conjugation, unlike the smaller benzo[d]oxazole system .
- Tautomerism : Benzo[d]oxazole-2-thiol derivatives (e.g., 7-bromo analog) exhibit thiol-thione tautomerism, affecting reactivity in S- or N-substitution pathways .
Key Research Findings and Contradictions
- Microwave vs. Conventional Synthesis : Microwave methods for benzo[d]thiazole derivatives achieve higher yields (86%) in shorter times compared to traditional cyclocondensation , but scalability remains a challenge.
- Reactivity Differences : Benzo[d]oxazole derivatives favor S-substitution (e.g., with methyl chloroacetate) , whereas thiazole analogs undergo more diverse functionalization due to sulfur’s nucleophilicity .
- Biological Activity : While benzo[d]thiazole-2,7-dicarbonitrile derivatives show broad antimicrobial activity , benzo[d]oxazole analogs are less studied in this context, highlighting a research gap.
Q & A
Basic Research Questions
Q. What are the common synthetic strategies for preparing benzo[d]oxazole-2,7-dicarbonitrile derivatives, and how are they characterized?
- Methodology : this compound derivatives are synthesized via oxidative cyclization reactions. For example, 2,5,8-trioxo-2,3,5,8-tetrahydrobenzofuro[2,3-d]thiazole-6,7-dicarbonitrile and related compounds can be synthesized by reacting thiazolidinedione or thiazolone derivatives with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) under reflux conditions. Characterization relies on spectroscopic techniques: 1H NMR (300 MHz, solvent-referenced shifts), mass spectrometry (ESI-LTQ Orbitrap), and elemental analysis. Yields typically range from 60–70%, with melting points around 167°C for purified products .
Q. How can researchers screen the biological activity of this compound derivatives?
- Methodology : Initial screening involves in vitro assays targeting specific enzymes or pathways. For instance, immunoproteasome inhibition can be tested using fluorogenic substrates specific to the chymotrypsin-like (β5i) subunit. Thiol reactivity assays (e.g., monitoring disulfide bond formation with Cys48 in β5i) help identify covalent inhibitors. Dose-response curves (IC50 values) and selectivity profiling against off-target proteasomes (e.g., constitutive proteasome β5 subunit) are critical for validating hits .
Advanced Research Questions
Q. What strategies are effective for optimizing the selectivity of this compound derivatives as covalent immunoproteasome inhibitors?
- Methodology :
- Fragment-growing campaigns : Expand the core scaffold by adding substituents to enhance binding to the β5i active site. For example, introducing electron-withdrawing groups (e.g., nitriles) improves electrophilicity for covalent interactions.
- Warhead scanning : Replace the disulfide-forming thione group with alternative warheads (e.g., acrylamides, nitriles) to achieve irreversible inhibition while minimizing off-target reactivity.
- Structural analysis : Use X-ray crystallography or molecular docking to map interactions between derivatives and the β5i active site, focusing on residues like Cys48 and adjacent hydrophobic pockets .
Q. How can researchers address synthetic challenges in achieving high-purity this compound derivatives?
- Methodology :
- Purification : Use column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol to isolate products.
- Reaction optimization : Adjust solvent polarity (e.g., DMF for solubility) and base strength (e.g., K2CO3 vs. NaHCO3) to minimize side reactions.
- Real-time monitoring : Employ TLC or HPLC to track reaction progress and identify intermediates, particularly in multicomponent one-pot syntheses .
Q. What analytical techniques are critical for resolving contradictions in structure-activity relationships (SAR) of dicarbonitrile derivatives?
- Methodology :
- Thiol reactivity profiling : Compare inhibition kinetics (kinact/KI) across derivatives to distinguish covalent vs. non-covalent mechanisms.
- SAR by NMR : Screen fragment libraries to identify binding motifs that enhance potency.
- Computational modeling : Use density functional theory (DFT) to predict electrophilicity of nitrile groups and guide functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
